![molecular formula C10H11N3O B1491817 3-(Azetidin-3-ylmethoxy)picolinonitrile CAS No. 1935121-03-1](/img/structure/B1491817.png)
3-(Azetidin-3-ylmethoxy)picolinonitrile
Overview
Description
3-(Azetidin-3-ylmethoxy)picolinonitrile (3-AMPN) is an organic compound belonging to the class of azetidines. It is a white crystalline solid that is insoluble in water but soluble in most organic solvents. 3-AMPN is synthesized in a variety of ways, including the reaction of 2-chloro-3-methoxy-picolinonitrile with a base such as sodium hydroxide. It has a variety of applications in the scientific and medical research fields, including the use as a prodrug for the delivery of therapeutic agents.
Scientific Research Applications
Antibacterial Agents
A series of chiral 7-azetidinylquinolones, including compounds with a 3-azetidinylmethoxy moiety similar to 3-(Azetidin-3-ylmethoxy)picolinonitrile, was synthesized to investigate their antibacterial properties. These compounds demonstrated significant in vitro and in vivo antibacterial activity, highlighting the importance of stereochemistry for enhanced potency. The absolute configuration of these azetidinylquinolones was crucial for increasing antibacterial effectiveness, with specific stereoisomers showing superior activity. This research underscores the potential of azetidinyl-substituted compounds in developing new antibacterial agents (Frigola et al., 1995).
Antimicrobial Screening
A series of azetidinone derivatives was synthesized and characterized for their antimicrobial properties. These compounds, which feature an azetidinone core similar to this compound, were evaluated against various bacterial and fungal strains. The study revealed significant correlations between the compounds' structures and their antimicrobial activities, indicating the potential of azetidinone derivatives in antimicrobial drug development (Desai & Dodiya, 2014).
Radioligand Development for PET Imaging
Research has been conducted on developing radioligands, including those based on azetidinylmethoxy derivatives, for positron emission tomography (PET) imaging of nicotinic acetylcholine receptors (nAChRs). These receptors play a crucial role in various neurological disorders. The development of radioligands with optimized imaging properties could greatly enhance the understanding of the nicotinic system and aid in the development of treatments for disorders like Alzheimer's and Parkinson's diseases (Horti et al., 2010).
Synthesis of Novel Ligands for Nicotinic Receptors
A novel ligand for nicotinic receptors, 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, was synthesized, which could be an analogue of A-85380. This synthesis demonstrates the potential of azetidinylmethoxy derivatives in the development of new compounds for studying nicotinic receptors, which are implicated in numerous neurological functions and disorders (Karimi & Långström, 2002).
properties
IUPAC Name |
3-(azetidin-3-ylmethoxy)pyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c11-4-9-10(2-1-3-13-9)14-7-8-5-12-6-8/h1-3,8,12H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDKCYVDGWYZLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)COC2=C(N=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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